6-Hydroxytryptamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neurotransmitter Function:

6-Hydroxytryptamine, more commonly known as serotonin, is a signaling molecule in the nervous system. It is synthesized from the amino acid tryptophan and acts as both a neurotransmitter and a neuromodulator. Serotonin plays a crucial role in various physiological processes, including mood regulation, sleep, appetite, memory, and learning .

Research Applications:

Scientists utilize 6-hydroxytryptamine in various research settings to understand its role in different biological functions. Here are some key areas of research:

- Neurological and Psychiatric Disorders: Due to its involvement in mood regulation, researchers investigate the serotonin system's role in depression, anxiety, and other mental health conditions. Studies explore how alterations in serotonin signaling pathways might contribute to these disorders .

- Migraine Research: Serotonin levels are implicated in migraine headaches. Research focuses on how changes in serotonin activity might trigger migraines and how manipulating serotonin pathways could offer potential therapeutic strategies .

- Gastrointestinal Function: Serotonin is also present in the gut and plays a role in intestinal motility and secretion. Researchers investigate how serotonin signaling might influence digestive disorders like irritable bowel syndrome .

- Drug Development: Understanding the mechanisms of serotonin action allows scientists to develop new medications targeting the serotonin system. These drugs could be used to treat various conditions, including depression, anxiety, and migraines .

Research Techniques:

- Brain Imaging: Techniques like PET scans and functional magnetic resonance imaging (fMRI) are used to visualize serotonin activity in the brain and assess its role in specific behaviors .

- Genetic Studies: Researchers investigate the association between genetic variations in genes related to serotonin function and susceptibility to various disorders .

- Animal Models: Scientists utilize genetically modified animals or manipulate serotonin levels in animal models to study its function in health and disease .

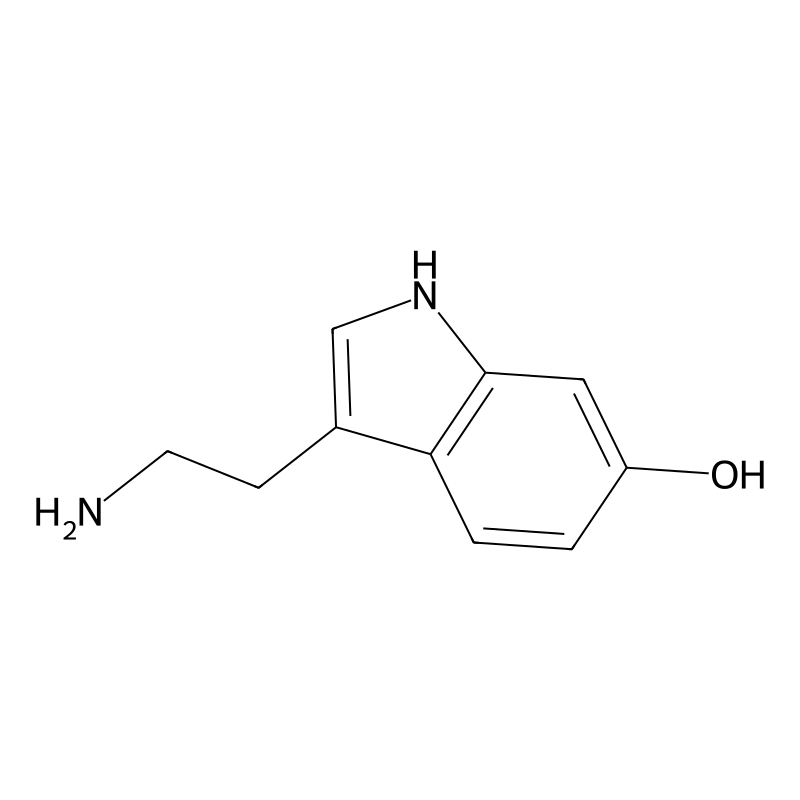

6-Hydroxytryptamine is an aromatic compound with the molecular formula C₁₀H₁₂N₂O. It is a derivative of tryptamine and is structurally characterized by the presence of a hydroxyl group at the sixth position of the indole ring. This compound is often studied in relation to its biochemical properties and its role in neurotransmission, particularly in serotonergic pathways.

Serotonin acts by binding to specific serotonin receptors (5-HT receptors) located on neuronal membranes in the CNS and other tissues []. There are seven major classes of 5-HT receptors (5-HT1 through 5-HT7) with diverse functions []. Serotonin binding to these receptors initiates signal transduction cascades that influence various physiological and behavioral processes []. For example, serotonin signaling in the brain is implicated in mood regulation, cognition, learning, memory, and reward processing [].

The biological activity of 6-Hydroxytryptamine is closely linked to its structural similarity to serotonin (5-hydroxytryptamine). It acts on serotonergic receptors, influencing mood, cognition, and various physiological processes. Its neurotoxic properties have been utilized in neuroscience research to selectively damage serotonergic neurons, making it a valuable tool for studying neurodegenerative conditions .

Synthesis of 6-Hydroxytryptamine can be achieved through several methods:

- Hydroxylation of Tryptamine: This involves introducing a hydroxyl group at the sixth position of the tryptamine molecule using specific reagents.

- Enzymatic Methods: Utilizing enzymes like tryptophan hydroxylase can facilitate the conversion of precursors into 6-Hydroxytryptamine under controlled conditions.

- Chemical Methods: Various chemical reagents can be employed to achieve hydroxylation, often requiring careful control of reaction conditions to yield high purity products .

6-Hydroxytryptamine has several applications in research and medicine:

- Neuroscience Research: It is used as a neurotoxin to study serotonergic systems and their involvement in various neurological disorders.

- Pharmacological Studies: Investigating its effects on serotonin receptors helps in understanding mood disorders and potential therapeutic interventions.

- Chemical Biology: Its reactivity makes it a subject of interest for developing new compounds with specific biological activities .

Studies on 6-Hydroxytryptamine often focus on its interactions with serotonin receptors and other neurotransmitter systems. It has been shown to have varying effects depending on receptor subtype activation, influencing neurotransmission and potentially contributing to psychotropic effects . Additionally, interaction studies have revealed its role as a neurotoxin that can induce selective neuronal damage, providing insights into mechanisms underlying neurodegeneration .

Several compounds are structurally or functionally similar to 6-Hydroxytryptamine:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Serotonin (5-Hydroxytryptamine) | Hydroxyl group at position 5 | Major neurotransmitter involved in mood regulation |

| 5-Hydroxyindoleacetic Acid | Oxidation product of serotonin | Involved in serotonin metabolism |

| 5,6-Dihydroxytryptamine | Hydroxyl groups at positions 5 and 6 | Neurotoxic effects on serotonergic neurons |

| Tryptamine | Basic structure without hydroxyl groups | Precursor for serotonin synthesis |

Uniqueness of 6-Hydroxytryptamine: Unlike other derivatives, 6-Hydroxytryptamine’s unique positioning of the hydroxyl group allows it to exhibit distinct neurotoxic properties while maintaining similarities with serotonin that influence receptor interactions.

6-Hydroxytryptamine (6-HT), chemically designated as 3-(2-aminoethyl)-1H-indol-6-ol, possesses a molecular formula of $$ \text{C}{10}\text{H}{12}\text{N}{2}\text{O} $$ and a molecular weight of 176.22 g/mol. Its structure comprises an indole ring system substituted with a hydroxyl (-OH) group at position 6 and a 2-aminoethyl (-CH$$2$$CH$$2$$NH$$2$$) side chain at position 3 (Figure 1). The planar indole nucleus facilitates aromatic interactions, while the polar hydroxyl and amine groups enhance solubility in aqueous media.

Isomerism in 6-HT is limited due to the fixed positions of its functional groups. Potential structural analogs include positional isomers such as 5-hydroxytryptamine (serotonin) and 7-hydroxytryptamine, but these differ in biological activity and metabolic pathways. The absence of chiral centers in 6-HT precludes stereoisomerism, simplifying its synthetic and analytical characterization.

Physicochemical Properties

6-HT exhibits distinct solubility and stability profiles:

The compound’s phenolic hydroxyl group renders it susceptible to oxidation, necessitating storage in amber vials at -20°C. Its zwitterionic nature at physiological pH (due to protonated amine and deprotonated hydroxyl groups) enhances membrane permeability in biological systems.

Synthesis and Derivatization Pathways

6-HT is synthesized via enzymatic hydroxylation of tryptamine or through chemical synthesis:

Biosynthesis:

Chemical Synthesis:

Derivatives:

- 6-Hydroxytryptamine creatine sulfate: A stable salt form with enhanced aqueous solubility (387.41 g/mol).

- N-Acetyl-6-HT: Synthesized via acetylation of the primary amine, used in immunohistochemical studies.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

Key $$ ^1\text{H} $$-NMR signals (400 MHz, DMSO-d$$_6$$):

- δ 10.49 ppm (s, 1H): Indolic NH.

- δ 8.62 ppm (s, 1H): Phenolic -OH.

- δ 6.83–7.04 ppm (m, 3H): Aromatic protons (H-4, H-5, H-7).

- δ 3.28 ppm (t, 2H): CH$$2$$NH$$2$$.

- δ 2.74 ppm (t, 2H): CH$$_2$$ adjacent to indole.

Infrared (IR) Spectroscopy

- 3400–3200 cm$$^{-1}$$: N-H and O-H stretches.

- 1620 cm$$^{-1}$$: C=C aromatic vibrations.

- 1250 cm$$^{-1}$$: C-N amine stretch.

Mass Spectrometry (MS)

6-Hydroxytryptamine (6-HT) is a hydroxylated derivative of tryptamine with the molecular formula C10H12N2O and a molecular weight of 176.22 [1]. The chemical structure of 6-HT features a hydroxyl group at the 6-position of the indole ring, distinguishing it from other tryptamine derivatives [2]. This compound belongs to the broader family of indoleamines, which includes the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) [3].

The biosynthesis of 6-hydroxytryptamine follows pathways that share similarities with the biosynthesis of other tryptamine derivatives [4]. The primary precursor for 6-HT synthesis is the essential amino acid tryptophan, which undergoes enzymatic modifications to form the final compound [4]. The biosynthetic pathway begins with the hydroxylation of tryptophan at the 6-position of the indole ring, followed by decarboxylation of the resulting 6-hydroxytryptophan [20].

The enzymatic decarboxylation step in 6-HT synthesis is catalyzed by aromatic L-amino acid decarboxylase (AADC), the same enzyme involved in the decarboxylation of 5-hydroxytryptophan to form serotonin [12]. This enzymatic reaction occurs with retention of configuration at the alpha-carbon, resulting in the formation of 6-hydroxytryptamine [20]. The process can be represented as follows:

| Biosynthetic Step | Substrate | Enzyme | Product |

|---|---|---|---|

| Hydroxylation | Tryptophan | Tryptophan hydroxylase variant | 6-Hydroxytryptophan |

| Decarboxylation | 6-Hydroxytryptophan | Aromatic L-amino acid decarboxylase | 6-Hydroxytryptamine |

Research has demonstrated that the enzymatic synthesis of 6-hydroxytryptamine can be achieved through the decarboxylation of appropriately hydroxylated tryptophan derivatives [20]. Studies using isotopically labeled precursors have confirmed the retention of configuration during this enzymatic process, providing insights into the stereochemical aspects of 6-HT biosynthesis [20].

The metabolic fate of 6-hydroxytryptamine involves several pathways similar to those of other tryptamine derivatives [23]. The primary metabolic route for 6-HT is oxidative deamination catalyzed by monoamine oxidase (MAO), resulting in the formation of 6-hydroxyindoleacetic acid [26]. This metabolite is then typically excreted in urine [26]. Additionally, 6-HT can undergo conjugation reactions, particularly glucuronidation and sulfation, which facilitate its elimination from the body [23].

In vivo studies have demonstrated the formation of 6-hydroxytryptamine in rabbit tissues following administration of tryptamine [23]. These findings suggest that 6-HT may be formed endogenously as a metabolite of tryptamine through hydroxylation reactions [23]. The enzyme systems responsible for this hydroxylation appear to be distinct from those involved in the formation of 5-hydroxytryptamine [4].

Interaction with Monoamine Transporters and Receptors

6-Hydroxytryptamine interacts with various monoamine transporters and receptors in the nervous system, exhibiting a pharmacological profile that is both similar to and distinct from that of serotonin [5]. These interactions form the basis for the compound's neurochemical effects and potential physiological roles [9].

The interaction of 6-hydroxytryptamine with monoamine transporters is characterized by its affinity for the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft [5]. Studies have shown that 6-HT can bind to SERT with high affinity, suggesting a potential role in modulating serotonergic neurotransmission [28]. The structural similarity between 6-HT and serotonin contributes to this interaction, as both compounds share the indoleamine scaffold that is recognized by the transporter [5].

The binding of 6-hydroxytryptamine to SERT occurs through a mechanism similar to that of serotonin, involving the sequential binding and co-transport of sodium and chloride ions [5]. This process is driven by the ion concentration gradient generated by the plasma membrane sodium/potassium ATPase [5]. The transport of 6-HT by SERT is influenced by various factors, including the phosphorylation state of the transporter and the presence of other substrates or inhibitors [31].

| Transporter | Affinity of 6-HT (Ki, nM) | Affinity of 5-HT (Ki, nM) | Transport Efficiency |

|---|---|---|---|

| SERT | High (specific values vary) | 75-100 | Lower than 5-HT |

| NET | Moderate | Low | Lower than for catecholamines |

| DAT | Low | Very low | Minimal |

In addition to its interaction with transporters, 6-hydroxytryptamine also binds to various serotonin receptor subtypes [13]. The binding profile of 6-HT across different receptor subtypes shows some selectivity, with varying affinities for different receptor families [13]. Studies have demonstrated that 6-HT can interact with multiple serotonin receptor subtypes, including 5-HT1, 5-HT2, and 5-HT6 receptors, though with different affinities compared to serotonin itself [13] [27].

The interaction of 6-hydroxytryptamine with serotonin receptors is influenced by its structural features, particularly the position of the hydroxyl group on the indole ring [24]. The 6-position hydroxylation affects the electronic distribution and hydrogen-bonding capabilities of the molecule, resulting in altered receptor binding properties compared to 5-hydroxytryptamine [24]. Structure-activity relationship studies have provided insights into how these structural differences translate into distinct pharmacological profiles [24].

Research on the binding of 6-hydroxytryptamine to the 5-HT6 receptor has revealed interesting findings [27]. While serotonin binds to human 5-HT6 receptors with a Ki value of approximately 75 nM, the binding affinity of 6-HT appears to be different, reflecting the impact of the altered hydroxyl position on receptor recognition [27]. These differences in binding properties contribute to the unique pharmacological profile of 6-hydroxytryptamine [13].

The molecular basis for the interaction between 6-hydroxytryptamine and serotonin receptors involves specific amino acid residues within the receptor binding pocket [32]. Structural studies of serotonin receptors have identified key residues that determine ligand selectivity, including those at positions 3.28, 5.46, and 6.55 [32]. The interaction of 6-HT with these residues differs from that of 5-HT due to the altered position of the hydroxyl group, resulting in a distinct binding mode and functional effects [32].

Neuropharmacological Activity in CNS and Peripheral Systems

6-Hydroxytryptamine exhibits distinct neuropharmacological activities in both the central nervous system and peripheral tissues, with effects that reflect its interaction with various neurotransmitter systems [9]. Research has revealed a complex profile of neurochemical and physiological actions that distinguish 6-HT from other tryptamine derivatives [10].

In the central nervous system, 6-hydroxytryptamine has been detected in specific regions, with notable presence in the midbrain [9]. Immunohistochemical studies have visualized 6-HT in the substantia nigra, but with particularly intense immunoreactivity in the red nuclei, specifically in the magnocellular division [9]. This distribution pattern differs from that of serotonin, which is predominantly found in the raphe nuclei [9]. The distinct neuroanatomical localization of 6-HT suggests potential roles in motor control and other neurological functions [9].

The neuropharmacological effects of 6-hydroxytryptamine in the central nervous system include short-lasting inhibitory actions on animal behavior [10]. Studies have demonstrated that central administration of 6-HT produces transient changes in spontaneous and exploratory activity, as well as effects on amphetamine and chlorpromazine-influenced motor behavior [10]. These behavioral effects are accompanied by alterations in the concentrations of biogenic amines in the brain, indicating that 6-HT can modulate multiple neurotransmitter systems [10].

| Brain Region | 6-HT Presence | Potential Functions |

|---|---|---|

| Red Nuclei | High (magnocellular division) | Motor control, coordination |

| Substantia Nigra | Moderate | Dopaminergic modulation |

| Raphe Nuclei | Low | Limited serotonergic modulation |

| Striatum | Variable | Motor function regulation |

The effects of 6-hydroxytryptamine on central neurotransmitter systems include changes in the levels of serotonin, 5-hydroxyindoleacetic acid, noradrenaline, dopamine, and acetylcholine [10]. These neurochemical alterations suggest that 6-HT can influence multiple neurotransmitter pathways, potentially through direct receptor interactions or indirect mechanisms involving neurotransmitter release or metabolism [10]. The precise mechanisms underlying these effects remain an area of ongoing research [10].

In the peripheral nervous system, 6-hydroxytryptamine has been implicated in various physiological processes [9]. Studies have suggested potential roles in motor control and coordination, consistent with its presence in brain regions associated with these functions [9]. Additionally, 6-HT may influence cardiovascular and respiratory functions through interactions with peripheral receptors and neural pathways [10].

Research on the neuropharmacological activity of 6-hydroxytryptamine has also revealed potential hallucinogenic properties, similar to other 6-hydroxylated indoleamines [9]. These effects may be mediated through interactions with specific serotonin receptor subtypes, particularly those implicated in the actions of classical hallucinogens [9]. However, the hallucinogenic potency of 6-HT appears to be lower than that of related compounds such as dimethyltryptamine (DMT) [19].

The neuropharmacological profile of 6-hydroxytryptamine in the peripheral nervous system includes effects on superior cervical ganglia, where serotonin 5-HT6 receptors are expressed [21]. These ganglia are involved in sympathetic innervation of various structures in the head and neck, suggesting potential roles for 6-HT in modulating sympathetic functions [21]. The presence of relevant receptors in these peripheral structures provides a neuroanatomical basis for the observed effects of 6-HT outside the central nervous system [21].

Comparative Analysis with 5-HT and 5,7-DHT

6-Hydroxytryptamine (6-HT) shares structural similarities with both 5-hydroxytryptamine (5-HT, serotonin) and 5,7-dihydroxytryptamine (5,7-DHT), yet exhibits distinct pharmacological and biochemical properties that differentiate it from these related compounds [3]. A comparative analysis reveals important differences in structure, receptor binding, neuropharmacological effects, and metabolic fate [18].

Structurally, 6-hydroxytryptamine differs from 5-hydroxytryptamine solely in the position of the hydroxyl group on the indole ring [1]. While 5-HT features a hydroxyl group at position 5, 6-HT has this functional group at position 6 [1]. This seemingly minor structural difference leads to significant alterations in the compound's electronic distribution, hydrogen-bonding capabilities, and overall molecular recognition properties [29]. In contrast, 5,7-DHT contains two hydroxyl groups at positions 5 and 7 of the indole ring, making it a dihydroxylated derivative with enhanced oxidative potential [18].

The receptor binding profiles of these compounds show notable differences [13]. Serotonin (5-HT) exhibits high affinity for all serotonin receptor subtypes, with particularly strong binding to 5-HT1A, 5-HT2A, and 5-HT2C receptors [13]. In comparison, 6-hydroxytryptamine shows a modified binding profile with altered affinities for various receptor subtypes [13]. The binding affinity of 6-HT for the 5-HT6 receptor appears to differ from that of serotonin, which binds with a Ki value of approximately 75 nM [27].

| Compound | 5-HT1A Affinity | 5-HT2A Affinity | 5-HT6 Affinity | SERT Affinity |

|---|---|---|---|---|

| 5-HT (Serotonin) | High | High | Moderate (Ki = 75 nM) | High |

| 6-HT | Lower than 5-HT | Lower than 5-HT | Different from 5-HT | High |

| 5,7-DHT | Moderate | Low | Low | Very high |

The neuropharmacological effects of these compounds also differ significantly [10] [18]. Serotonin functions as a major neurotransmitter with diverse roles in mood regulation, cognition, appetite, sleep, and various physiological processes [29]. In contrast, 6-hydroxytryptamine appears to have more limited and specific effects, with potential roles in motor control and possible hallucinogenic properties [9]. 5,7-Dihydroxytryptamine, on the other hand, is primarily known for its neurotoxic effects on serotonergic neurons and is used as a research tool for selective lesioning of these neurons [18].

The neurotoxic potential of these compounds follows the order: 5,7-DHT > 5,6-DHT > 6-HT > 5-HT [18]. The enhanced neurotoxicity of the dihydroxylated derivatives is attributed to their increased susceptibility to oxidation, leading to the formation of reactive quinones that can damage cellular components [18]. While 5,7-DHT is widely used as a serotonergic neurotoxin in research, 6-HT exhibits significantly lower neurotoxicity [18].

In terms of transport mechanisms, all three compounds can interact with the serotonin transporter (SERT), but with different affinities and functional consequences [5]. Serotonin is the natural substrate for SERT and is efficiently transported into neurons and platelets [5]. 6-Hydroxytryptamine also binds to SERT with high affinity but may be transported with different efficiency [28]. 5,7-DHT shows very high affinity for SERT, which contributes to its selective neurotoxicity toward serotonergic neurons [18].

The metabolic fate of these compounds also shows important differences [23] [26]. Serotonin is primarily metabolized by monoamine oxidase to form 5-hydroxyindoleacetic acid, which is then excreted in urine [34]. 6-Hydroxytryptamine undergoes similar oxidative deamination to form 6-hydroxyindoleacetic acid [26]. However, the rates and efficiencies of these metabolic processes may differ due to the structural differences between the compounds [26]. 5,7-DHT exhibits distinct metabolic properties, with enhanced susceptibility to oxidation and the formation of reactive intermediates [18].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant